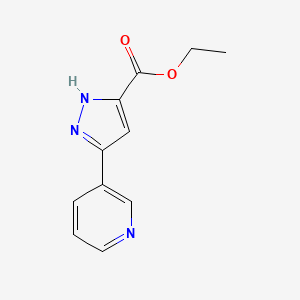











|
REACTION_CXSMILES
|
[Na].[C:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)(=O)[CH3:3].[C:11](OCC)(=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.[NH2:22][NH2:23].[OH-].[Na+]>C(O)C.O>[N:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:2]2[CH:3]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:23][N:22]=2)[CH:6]=1 |f:3.4,5.6,^1:0|
|


|
Name
|
|
|
Quantity
|
1.499 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
1.859 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.938 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to RT
|
|
Type
|
TEMPERATURE
|
|
Details
|
Further again the solution was warmed to 75° C. for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
The crude product was then extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by CombiFlash (eluent: DCM: 10% MeOH/DCM)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)C1=NNC(=C1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |